5-Propylbenzene-1,3-diol-d5 chemical properties
5-Propylbenzene-1,3-diol-d5 chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 5-Propylbenzene-1,3-diol-d5, also known as Divarinol-d5. This deuterated analog of 5-Propylbenzene-1,3-diol (Divarinol) is a valuable tool in various research applications, particularly in metabolic studies and as an internal standard for analytical quantification.
Core Chemical Properties
The introduction of five deuterium atoms into the propyl group of 5-Propylbenzene-1,3-diol results in a stable, isotopically labeled compound with distinct physical and chemical properties. These properties are summarized in the table below. Data for the non-deuterated analog is provided for comparison.
| Property | 5-Propylbenzene-1,3-diol-d5 | 5-Propylbenzene-1,3-diol |
| Synonyms | Divarinol-D5, 5-(Propyl-d5)resorcinol | Divarinol, 5-Propylresorcinol, 1,3-Dihydroxy-5-propylbenzene |
| CAS Number | 498542-90-8[1] | 500-49-2[1][2] |
| Molecular Formula | C₉H₇D₅O₂ | C₉H₁₂O₂[2] |
| Molecular Weight | 157.22 | 152.19 g/mol [2] |
| Appearance | White to Off-White Solid | White to Brown Crystalline Solid[3] |
| Melting Point | Not available | 82.8 °C[3] |
| Boiling Point | Not available | 234.66 °C (estimate)[3] |
| Solubility | Not available | DMF: 2 mg/ml; DMSO: 2 mg/ml; Ethanol: 5 mg/ml; PBS (pH 7.2): 1 mg/ml[3] |
| InChI Key | FRNQLQRBNSSJBK-UHFFFAOYSA-N | FRNQLQRBNSSJBK-UHFFFAOYSA-N[4] |
Synthesis and Experimental Protocols
A general synthesis for the non-deuterated analog, 5-Propylbenzene-1,3-diol, is described below. A similar pathway could potentially be adapted for the synthesis of the deuterated version by utilizing a deuterated propyl starting material.
Synthesis of 5-Propylbenzene-1,3-diol (Non-Deuterated)[3]
This synthesis involves the demethylation of 1,3-dimethoxy-5-propylbenzene.
Materials:
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1,3-dimethoxy-5-propylbenzene
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Glacial acetic acid
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Hydrobromic acid (48% in H₂O)
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Deionized water (DI H₂O)
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Ethyl acetate
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Anhydrous sodium sulfate
Procedure:
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In a round bottom flask, combine 1,3-dimethoxy-5-propylbenzene with a 1:1 mixture of glacial acetic acid and 48% hydrobromic acid.
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Reflux the reaction mixture at 125 °C for 3 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction to room temperature and quench with DI H₂O.
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Transfer the biphasic solution to a separatory funnel and extract the aqueous layer with ethyl acetate.
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Filter and evaporate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Spectroscopic Data
Detailed experimental spectroscopic data (NMR, Mass Spectrometry) for 5-Propylbenzene-1,3-diol-d5 is not publicly available. For reference, the predicted mass spectral adducts for the non-deuterated compound are provided, along with the experimental NMR data for the non-deuterated analog.
Mass Spectrometry (Predicted for Non-Deuterated Analog)
| Adduct | m/z |
| [M+H]⁺ | 153.09100 |
| [M+Na]⁺ | 175.07294 |
| [M-H]⁻ | 151.07644 |
Nuclear Magnetic Resonance (NMR) Data for 5-Propylbenzene-1,3-diol (Non-Deuterated)[5]
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¹H-NMR (CDCl₃): δ 6.25 (d, J=2.4 Hz, 2H), 6.19 (t, J=2.4 Hz, 1H), 5.07 (bs, 1H), 2.42 (t, J=7.2 Hz, 2H), 1.60-1.50 (m, 2H), 0.89 (t, J=7.2 Hz, 3H).
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¹³C-NMR (CDCl₃): δ 156.3, 146.0, 108.2, 100.3, 37.8, 24.1, 13.7.
Biological Activity and Potential Signaling Pathways
5-Propylbenzene-1,3-diol, the non-deuterated parent compound of 5-Propylbenzene-1,3-diol-d5, is a naturally occurring alkylresorcinol with known biological activities. It serves as a key intermediate in the synthesis of certain cannabinoids, such as Cannabigerovarin (CBGV).[3]
One of the identified mechanisms of action for 5-Propylbenzene-1,3-diol is its ability to stimulate the thermosensitive transient receptor potential (TRP) vanilloid type-4 (TRPV4) channels.[3] This interaction leads to an increase in intracellular calcium concentration.
Below is a conceptual workflow illustrating the synthesis and a potential signaling pathway of 5-Propylbenzene-1,3-diol.
Synthetic workflow for 5-Propylbenzene-1,3-diol.
Activation of TRPV4 by 5-Propylbenzene-1,3-diol.
Applications in Research
5-Propylbenzene-1,3-diol-d5 is primarily used as an internal standard in analytical chemistry, particularly for mass spectrometry-based quantification of 5-Propylbenzene-1,3-diol and related compounds in complex biological matrices. Its known, higher mass allows for clear differentiation from the endogenous, non-deuterated analyte, leading to more accurate and precise measurements.
Furthermore, its use in metabolic studies can help elucidate the metabolic fate of 5-Propylbenzene-1,3-diol, as the deuterium labels can be tracked through various biotransformation pathways.
